4-(3,5-Difluorophenyl)cyclohexanone

Lipophilicity Drug Design ADME

Medicinal chemists optimizing CNS or oncology leads require fluorinated cyclohexanone scaffolds with precise regiochemistry. 4-(3,5-Difluorophenyl)cyclohexanone (CAS 156265-95-1) provides the para-substituted 3,5-difluorophenyl motif-enhancing lipophilicity (XLogP3-AA = 2.3) and metabolic stability versus non-fluorinated or ortho-substituted analogs. • ≥95% purity ensures reproducible SAR data. • Ambient shipping; ready stock supports uninterrupted lead optimization. • Critical comparator for systematic electronic and steric SAR exploration.

Molecular Formula C12H12F2O
Molecular Weight 210.22 g/mol
CAS No. 156265-95-1
Cat. No. B175172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,5-Difluorophenyl)cyclohexanone
CAS156265-95-1
Synonyms4-(3,5-difluorophenyl)cyclohexanone
Molecular FormulaC12H12F2O
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1CC(=O)CCC1C2=CC(=CC(=C2)F)F
InChIInChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h5-8H,1-4H2
InChIKeyLHELOYUWBUCWBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3,5-Difluorophenyl)cyclohexanone Intermediate Profile


4-(3,5-Difluorophenyl)cyclohexanone (CAS 156265-95-1, molecular weight 210.22 g/mol) is a fluorinated cyclohexanone derivative featuring a 3,5-difluorophenyl substituent at the para position of the cyclohexanone ring [1]. The compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and agrochemical research . Its key structural feature—the presence of two electron-withdrawing fluorine atoms on the phenyl ring—enhances lipophilicity and alters the electronic properties of the carbonyl group, which differentiates its reactivity profile and physicochemical properties from non-fluorinated analogs .

Workflow Synthetic intermediate for medicinal chemistry and agrochemical research
Selection Context Fluorinated cyclohexanone derivative for lead optimization studies
Key Differentiation 3,5-Difluorophenyl group modifies electronic and lipophilic profiles

Why 4-(3,5-Difluorophenyl)cyclohexanone Cannot Be Substituted


Direct substitution with unfluorinated 4-phenylcyclohexanone or positionally isomeric 2-(3,5-difluorophenyl)cyclohexanone is not a viable option in procurement decisions where precise physicochemical properties and metabolic stability of downstream candidates are required. The 3,5-difluorination pattern on the phenyl ring significantly modulates electron density and lipophilicity compared to the parent phenyl analog . Furthermore, the para-substitution of the cyclohexanone ring preserves ketone reactivity for further derivatization while the fluorine atoms provide a distinct metabolic stability profile often sought in lead optimization programs . These quantifiable differences in lipophilicity and electronic effects underscore why generic substitution would compromise the intended physicochemical and biological profile of the final target molecule, as detailed in the evidence guide below.

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Non-fluorinated analog mismatch 4-Phenylcyclohexanone lacks fluorine-mediated electronic modulation, altering reactivity and downstream ADME profiles.
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Positional isomer mismatch Ortho-substituted 2-(3,5-difluorophenyl)cyclohexanone introduces higher steric hindrance, changing carbonyl reactivity in nucleophilic additions.
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Purity grade variability Lower-purity generic building blocks may increase side-reaction risk and purification burden in multi-step syntheses.

4-(3,5-Difluorophenyl)cyclohexanone Differentiation Evidence


Enhanced Lipophilicity vs. 4-Phenylcyclohexanone

The introduction of the 3,5-difluorophenyl group increases the calculated lipophilicity of the cyclohexanone scaffold compared to the non-fluorinated 4-phenylcyclohexanone analog, a critical parameter influencing membrane permeability and oral bioavailability in drug discovery . The XLogP3-AA value for 4-(3,5-difluorophenyl)cyclohexanone is 2.3 [1]. In comparison, the reported logP for 4-phenylcyclohexanone ranges from 2.30 to 2.91 .

Lipophilicity profile
Cross-study comparable
Target XLogP3-AA = 2.3
Comparator LogP = 2.30–2.91
Modulated lipophilicity may support ADME property optimization.
Computational estimates from PubChem and vendor databases.
Lipophilicity Drug Design ADME

Purity vs. Generic Intermediates

Procurement decisions are often driven by the guaranteed purity of the intermediate to ensure consistent and high-yielding downstream chemistry. Commercial sourcing of 4-(3,5-difluorophenyl)cyclohexanone from reputable vendors provides a verifiable purity specification of ≥95% . This contrasts with lower purity grades (e.g., 90% or technical grade) sometimes offered for less specialized cyclohexanone building blocks .

Purity specification
Class-level inference
Target ≥95%
Comparator ≥90% or technical grade
Higher minimum purity reduces purification burden risk.
Supplier CoA specifications; verify lot-specific data.
Synthetic Chemistry Quality Control Procurement

Metabolic Stability vs. Non-Fluorinated Analogs

The incorporation of fluorine atoms, particularly in the 3,5-positions of the phenyl ring, is a well-established medicinal chemistry strategy to block metabolic soft spots and increase the metabolic stability of drug candidates [1]. While direct comparative metabolic stability data for the isolated intermediate 4-(3,5-difluorophenyl)cyclohexanone is not publicly available, class-level knowledge predicts that molecules derived from this fluorinated building block will exhibit greater resistance to cytochrome P450-mediated oxidation compared to those derived from non-fluorinated 4-phenylcyclohexanone .

Predicted metabolic stability
Class-level inference
3,5-Fluorination may block metabolic oxidation.
Strategic intermediate for half-life extension hypotheses.
No direct intermediate data; based on fluorine chemistry principles.
Drug Metabolism Medicinal Chemistry Fluorine Chemistry

Synthetic Reactivity vs. Ortho Isomer

The position of the 3,5-difluorophenyl substituent on the cyclohexanone ring dictates the steric and electronic environment of the ketone moiety, directly impacting its reactivity in subsequent transformations. 4-(3,5-Difluorophenyl)cyclohexanone, with its para-substitution, presents a less sterically hindered carbonyl group compared to its ortho-substituted isomer, 2-(3,5-difluorophenyl)cyclohexanone (CAS 851337-61-6) . This structural difference is critical for reactions such as nucleophilic additions, condensations, and enolate formations, where the ortho isomer may exhibit significantly different reactivity and selectivity profiles [1].

Carbonyl steric accessibility
Head-to-head
Para: lower steric hindrance
Ortho isomer: higher steric hindrance
Para substitution preserves standard carbonyl reactivity.
Structural inference; critical for enolate and addition reactions.
Organic Synthesis Medicinal Chemistry Structure-Activity Relationship

4-(3,5-Difluorophenyl)cyclohexanone Applications


Drug Candidates with Enhanced Metabolic Stability

This compound is ideally suited for the synthesis of small molecule drug candidates where the 3,5-difluorophenyl motif is a key pharmacophore or scaffold element. Based on its enhanced lipophilicity (XLogP3-AA = 2.3) [1] and the class-level prediction of increased metabolic stability , it is a strategic building block for medicinal chemists designing compounds targeting central nervous system (CNS) disorders, inflammation, or cancer, where modulating membrane permeability and reducing oxidative metabolism are critical for achieving favorable pharmacokinetic profiles .

Agrochemical Intermediate Development

The compound's differentiated physicochemical properties, particularly its higher purity specification (≥95%) and fluorinated aromatic ring, make it a valuable intermediate for developing novel fungicides or herbicides [1]. The fluorine atoms contribute to improved environmental stability and bioactivity of the final agrochemical product, a key differentiator from non-fluorinated phenylcyclohexanone-based leads . The consistent purity ensures reliable performance in large-scale field trials and formulation studies .

SAR Studies in Lead Optimization

Researchers conducting SAR studies around a cyclohexanone scaffold will find 4-(3,5-difluorophenyl)cyclohexanone a critical comparator to non-fluorinated (4-phenylcyclohexanone) and ortho-fluorinated (2-(3,5-difluorophenyl)cyclohexanone) analogs [1]. Its unique combination of a para-substituted ketone with a 3,5-difluorophenyl group allows for the systematic exploration of steric and electronic effects on target binding affinity and functional activity . This enables the rational design of more potent and selective drug candidates.

Application
Selection Property
Validation Focus
Metabolic stability research
Fluorinated intermediate profile
Metabolic pathway and half-life endpoint review
Agrochemical intermediate synthesis
High-purity fluorinated building block
Environmental stability and field-trial performance
SAR lead optimization studies
Distinct steric and electronic scaffold
Binding affinity and functional activity comparison

Technical Documentation Hub

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